1-(2,4-Dimethylphenyl)-3-pyridin-2-ylthiourea
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Overview
Description
1-(2,4-Dimethylphenyl)-3-pyridin-2-ylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group attached to a 2,4-dimethylphenyl ring and a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-3-pyridin-2-ylthiourea typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with 2-aminopyridine. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-3-pyridin-2-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-pyridin-2-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of a pyridin-2-yl group.
1-(2,4-Dimethylphenyl)-3-(4-pyridyl)thiourea: Similar structure but with a 4-pyridyl group instead of a pyridin-2-yl group.
Uniqueness
1-(2,4-Dimethylphenyl)-3-pyridin-2-ylthiourea is unique due to the presence of both 2,4-dimethylphenyl and pyridin-2-yl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
69437-69-0 |
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Molecular Formula |
C14H15N3S |
Molecular Weight |
257.36 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C14H15N3S/c1-10-6-7-12(11(2)9-10)16-14(18)17-13-5-3-4-8-15-13/h3-9H,1-2H3,(H2,15,16,17,18) |
InChI Key |
DNOYMPGXCHOGHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=N2)C |
solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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